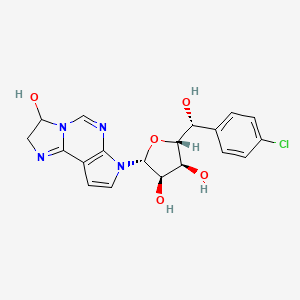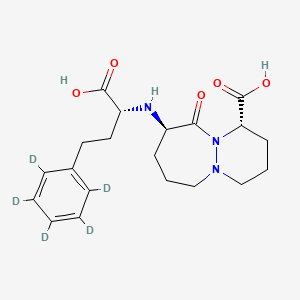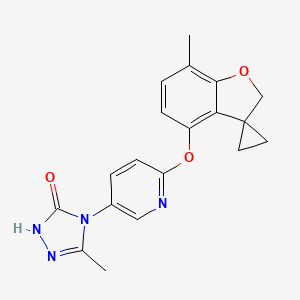
ent-Frovatriptan-d3 (succinate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ent-Frovatriptan-d3 (succinate): is a deuterium-labeled version of ent-Frovatriptan. It is primarily used in scientific research, particularly in the study of pharmacokinetics and metabolic profiles of drugs. The compound is a stable isotope, which means it contains heavy isotopes of hydrogen, carbon, and other elements .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ent-Frovatriptan-d3 (succinate) involves the incorporation of deuterium into the ent-Frovatriptan molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of ent-Frovatriptan-d3 (succinate) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to ensure high purity and yield. The compound is then purified and characterized using various analytical methods to confirm its structure and isotopic composition .
Analyse Des Réactions Chimiques
Types of Reactions: ent-Frovatriptan-d3 (succinate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
ent-Frovatriptan-d3 (succinate) has several scientific research applications, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of drugs in biological systems.
Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mécanisme D'action
The mechanism of action of ent-Frovatriptan-d3 (succinate) is similar to that of ent-Frovatriptan. It acts as a selective agonist for the 5-HT1B and 5-HT1D receptors, which are involved in the regulation of serotonin levels in the brain. By binding to these receptors, the compound helps to alleviate migraine symptoms by causing vasoconstriction of intracranial blood vessels .
Comparaison Avec Des Composés Similaires
Frovatriptan: The non-deuterated version of the compound.
Sumatriptan: Another triptan used for migraine treatment.
Rizatriptan: A similar compound with a slightly different chemical structure.
Uniqueness: ent-Frovatriptan-d3 (succinate) is unique due to the incorporation of deuterium, which enhances its stability and allows for more precise pharmacokinetic studies. The deuterium labeling also helps in distinguishing the compound from its non-deuterated counterparts in analytical studies .
Propriétés
Formule moléculaire |
C18H23N3O5 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
butanedioic acid;(6S)-6-(trideuteriomethylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide |
InChI |
InChI=1S/C14H17N3O.C4H6O4/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8)/t9-;/m0./s1/i1D3; |
Clé InChI |
WHTHWNUUXINXHN-SSUNAKLMSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N[C@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O |
SMILES canonique |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


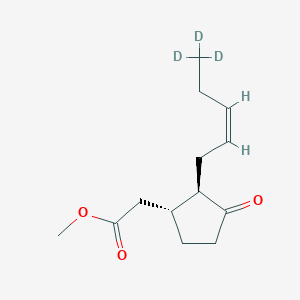
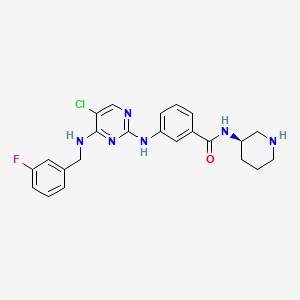
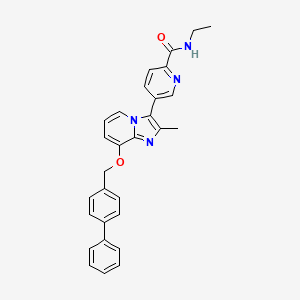
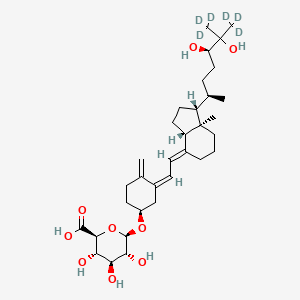


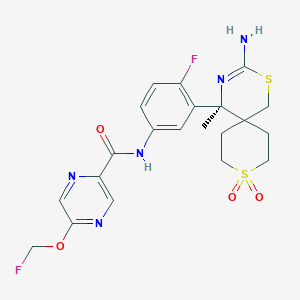
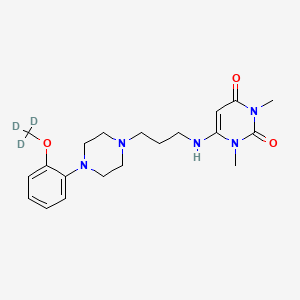

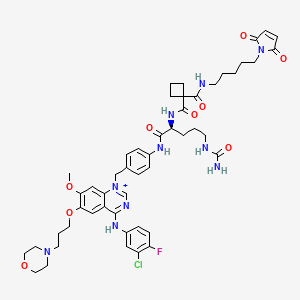
![1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine](/img/structure/B12421871.png)
